molecular formula C12H12F3N3O2 B11838634 Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11838634
M. Wt: 287.24 g/mol
InChI Key: WSDYTJFPGKRCMI-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-amino-1H-pyrazole-4-carboxylate with 1,3-dicarbonyl compounds containing the trifluoromethyl group. The reaction is usually carried out in the presence of acetic acid or trifluoroacetic acid, which helps in the regioselective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and bind to specific receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its biological activity, metabolic stability, and lipophilicity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H12F3N3O2

Molecular Weight

287.24 g/mol

IUPAC Name

ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H12F3N3O2/c1-4-20-11(19)8-9(12(13,14)15)17-18-7(3)5-6(2)16-10(8)18/h5H,4H2,1-3H3

InChI Key

WSDYTJFPGKRCMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1C(F)(F)F)C)C

Origin of Product

United States

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